molecular formula C24H20N2O7 B557361 Fmoc-3-nitro-L-tyrosine CAS No. 136590-09-5

Fmoc-3-nitro-L-tyrosine

Cat. No.: B557361
CAS No.: 136590-09-5
M. Wt: 448,43 g/mole
InChI Key: JZUZJVFERQWLNC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-nitro-L-tyrosine is an organic compound that belongs to the class of amino acids. It is a derivative of L-tyrosine, where the phenolic hydroxyl group is nitrated, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and biochemical research due to its unique properties.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context and conditions .

Cellular Effects

Fmoc-3-nitro-L-tyrosine can have various effects on cells and cellular processes . For example, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .

Molecular Mechanism

It is known that it can exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-3-nitro-L-tyrosine typically involves the nitration of L-tyrosine followed by the protection of the amino group with an Fmoc group. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the ortho position of the phenolic hydroxyl group. The Fmoc protection is achieved through an esterification reaction using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-nitro-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-nitro-L-tyrosine.

    Reduction: The major product is 3-amino-L-tyrosine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Fmoc-3-nitro-L-tyrosine has several applications in scientific research:

    Chemistry: It is used in peptide synthesis as a building block for

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUZJVFERQWLNC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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